Pyrrolidine-3-carbohydrazidedihydrochloride is a chemical compound that falls under the category of hydrazine derivatives. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, combined with a carbohydrazide functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Pyrrolidine-3-carbohydrazidedihydrochloride can be sourced from various chemical suppliers and databases, including PubChem and ChemicalBook. It is classified primarily as a pharmaceutical intermediate, with potential applications in drug development and synthesis of other complex organic molecules. The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of pyrrolidine-3-carbohydrazidedihydrochloride typically involves several steps:
Pyrrolidine-3-carbohydrazidedihydrochloride has a molecular formula represented as . The compound features a pyrrolidine ring attached to a carbohydrazide group, which contributes to its unique chemical properties.
The structural representation indicates that the nitrogen atoms in both the pyrrolidine ring and the hydrazide group play crucial roles in its reactivity and interaction with biological systems.
Pyrrolidine-3-carbohydrazidedihydrochloride can undergo various chemical reactions, including:
The mechanism of action for pyrrolidine-3-carbohydrazidedihydrochloride primarily revolves around its ability to interact with biological targets through hydrogen bonding and nucleophilic attack due to the presence of nitrogen atoms.
Pyrrolidine-3-carbohydrazidedihydrochloride exhibits several notable physical and chemical properties:
Pyrrolidine-3-carbohydrazidedihydrochloride finds applications in various scientific fields:
Pyrrolidine-3-carbohydrazidedihydrochloride (molecular formula: C₅H₁₃Cl₂N₃O, molecular weight: 202.08 g/mol) represents a strategically engineered hybrid molecule combining two pharmacologically significant motifs: a saturated pyrrolidine scaffold and a carbohydrazide functional group . This dihydrochloride salt form enhances solubility and stability, making it particularly suitable for pharmacological evaluation. The compound exemplifies modern medicinal chemistry's rational design approach, where synergistic integration of distinct bioactive components aims to overcome limitations of single-moiety agents, particularly in oncology applications. Its systematic name, pyrrolidine-3-carbohydrazide dihydrochloride, reflects the protonation state that facilitates ionic interactions with biological targets . The structural complexity of this hybrid offers multiple sites for molecular recognition events, enabling potential interactions with diverse biological targets implicated in cancer pathogenesis while maintaining drug-like properties essential for bioavailability and metabolic stability.
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—serves as a three-dimensional (3D) structural foundation in numerous pharmacologically active compounds. Its significance stems from several intrinsic physicochemical and conformational properties:
Stereochemical Complexity: With up to four chiral centers possible, pyrrolidine enables precise spatial orientation of substituents for enantioselective target binding. This stereochemical control is crucial for interacting with chiral protein environments, as evidenced by FDA-approved drugs like the antihypertensive captopril and the antipsychotic procyclidine [1] [7].
Pseudorotation Dynamics: Unlike planar aromatic systems, the non-planar pyrrolidine undergoes puckering conformational changes ("pseudorotation"), allowing adaptive binding to biological targets. This flexibility expands molecular coverage of pharmacophore space by approximately 40% compared to rigid scaffolds [1].
Optimized Physicochemical Properties: Pyrrolidine exhibits a balanced logP (0.459) and polar surface area (16.464 Ų), enhancing membrane permeability while maintaining aqueous solubility (logS = 0.854). The ring's basic nitrogen (pKBHX = 2.59) facilitates salt formation (e.g., dihydrochloride) and hydrogen-bond donation capabilities critical for target engagement [1].
Table 1: Comparative Physicochemical Properties of Pyrrolidine vs. Related Scaffolds
| Property | Pyrrolidine | Pyrrole (Aromatic) | Cyclopentane |
|---|---|---|---|
| Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
| LogP | 0.459 | 0.750 | 3.000 |
| LogS | 0.854 | -0.175 | -2.642 |
| H-Bond Donor Capacity | 1.0 | 1.0 | 0 |
| Polar Surface Area (Ų) | 16.464 | 13.964 | 0 |
| Chiral Centers Possible | 4 | 0 | 0 |
Pyrrolidine-containing compounds demonstrate therapeutic versatility, appearing in antimicrobials (anisomycin), antivirals, anticancer agents, and central nervous system therapeutics. The scaffold's prevalence in natural products (e.g., nicotine and stachyline alkaloids) further validates its biological compatibility [1] [7]. In Pyrrolidine-3-carbohydrazidedihydrochloride, the pyrrolidine moiety provides a stereochemically defined platform for presenting the bioactive carbohydrazide group to cellular targets.
The hydrazide-hydrazone moiety (−C(=O)−NH−N=CH−) contributes distinct bioreactive properties essential to the compound's anticancer potential:
Metal Chelation Capacity: Hydrazide-hydrazones form stable coordination complexes with transition metals (e.g., Cu(II), Ru(II), Pt(II)), enhancing cytotoxicity through redox cycling and ROS generation. Copper complexes of hydrazide-hydrazones demonstrate 3- to 10-fold increased potency against triple-negative breast cancer and melanoma models compared to non-complexed ligands [5] [8]. The carbohydrazide group in Pyrrolidine-3-carbohydrazidedihydrochloride enables similar chelation behavior, potentially facilitating pro-oxidant mechanisms in cancer cells.
Multimodal Mechanism of Action: Hydrazide derivatives disrupt cancer cell viability through:
Table 2: Anticancer Mechanisms of Hydrazide-Containing Compounds
| Mechanism Category | Specific Targets/Effects | Biological Consequence |
|---|---|---|
| Metal Chelation | Cu(II)/Fe(III) redox cycling | ROS generation (O₂•⁻, H₂O₂, •OH) |
| Enzyme Inhibition | Topoisomerase II, MMP-9, HDACs | DNA damage, metastasis suppression |
| Apoptosis Modulation | ↑ Bax/Bak, ↓ Bcl-2, caspase-3/7 activation | Mitochondrial pathway apoptosis |
| Cell Cycle Interference | G2/M phase arrest, cyclin B1 downregulation | Mitotic catastrophe |
| Anti-angiogenic Effects | VEGF suppression, HUVEC tube formation inhibition | Tumor vasculature disruption |
The strategic fusion of pyrrolidine and hydrazide functionalities evolved through distinct developmental phases:
Early Exploration (Pre-2010): Initial studies focused on separate pharmacophores. Pyrrolidine derivatives gained prominence through natural product isolation (e.g., Phellinus linteus hispolon) and synthetic drugs like the antibacterial clindamycin. Concurrently, hydrazide-hydrazones were explored in first-line antitubercular agents (isoniazid) and antimicrobials (nifuroxazide). Isoniazid's hydrazide group directly inspired later hydrazide-based anticancer designs [5] [6].
Rational Hybridization Era (2010–2020): Medicinal chemists systematically conjugated pyrrolidine cores with hydrazide functionalities to exploit complementary bioactivities. Key advancements included:
Table 3: Evolution of Synthetic Strategies for Pyrrolidine-Hydrazide Hybrids
| Synthetic Era | Representative Method | Key Advantages | Example Compounds |
|---|---|---|---|
| Early Condensation | Acid-catalyzed hydrazone formation | Simplicity, high yields | Isoniazid analogs |
| Multicomponent Reactions | Hantzsch, Biginelli, Groebke-Blackburn-Bienaymé | Atom economy, structural complexity | Pyrano[2,3-c]pyrazoles [9] |
| Metal-Assisted Assembly | Cu(I)/Ru(II)-catalyzed cycloadditions | Stereocontrol, fused ring systems | Spiropyrrolidine-oxadiazoles [7] |
| Computational Design | AI-based chemical language models | Novelty, predictive bioactivity | Unnamed de novo structures [10] |
Pyrrolidine-3-carbohydrazidedihydrochloride exemplifies this evolutionary trajectory, incorporating optimized physicochemical properties (PSA = 71.5 Ų, hydrogen bond donors = 5) for enhanced target engagement while maintaining synthetic accessibility via direct hydrazide formation from pyrrolidine-3-carboxylic acid and hydrazine hydrate, followed by dihydrochloride salt preparation . Current research focuses on structural diversification at the pyrrolidine C2/C5 positions and hydrazide N'-terminus to modulate selectivity toward specific cancer phenotypes.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6